1-(4-oxooxolan-3-yl)-1H-1,2,3-triazole-4-carboxylicacid
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Overview
Description
1-(4-oxooxolan-3-yl)-1H-1,2,3-triazole-4-carboxylicacid is a heterocyclic compound that features a triazole ring fused with an oxolanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-oxooxolan-3-yl)-1H-1,2,3-triazole-4-carboxylicacid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of oxalamidrazone with carboxylic acid chlorides in the presence of anhydrous pyridine . The reaction is carried out in anhydrous toluene, followed by cyclization at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of continuous flow processes and high-throughput synthesis techniques can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-(4-oxooxolan-3-yl)-1H-1,2,3-triazole-4-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced triazole derivatives.
Substitution: The triazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products: The major products formed from these reactions include substituted triazoles, reduced triazole derivatives, and oxidized oxolanone compounds .
Scientific Research Applications
1-(4-oxooxolan-3-yl)-1H-1,2,3-triazole-4-carboxylicacid has a wide range of scientific research applications:
Mechanism of Action
1-(4-oxooxolan-3-yl)-1H-1,2,3-triazole-4-carboxylicacid can be compared with other similar compounds, such as:
1,2,4-Triazole: This compound is more potent in certain biological activities compared to 1,2,3-triazoles.
4-Hydroxy-1,2,3-triazole: This compound serves as a bioisostere of carboxylic acids and exhibits different binding affinities.
Uniqueness: this compound is unique due to its fused oxolanone and triazole structure, which imparts distinct chemical and biological properties .
Comparison with Similar Compounds
- 1,2,3-Triazole
- 1,2,4-Triazole
- 4-Hydroxy-1,2,3-triazole
This comprehensive overview highlights the significance of 1-(4-oxooxolan-3-yl)-1H-1,2,3-triazole-4-carboxylicacid in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(4-oxooxolan-3-yl)triazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c11-6-3-14-2-5(6)10-1-4(7(12)13)8-9-10/h1,5H,2-3H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTCEWXVJUWXOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)CO1)N2C=C(N=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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